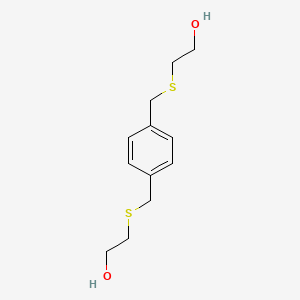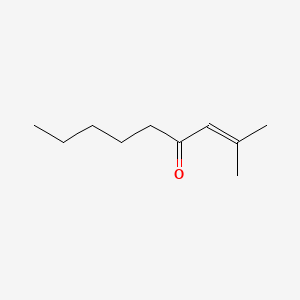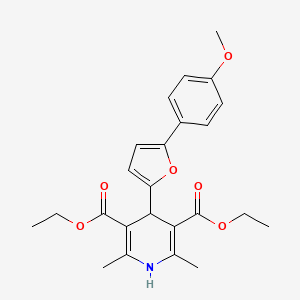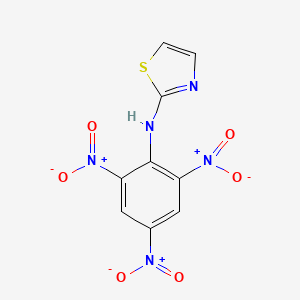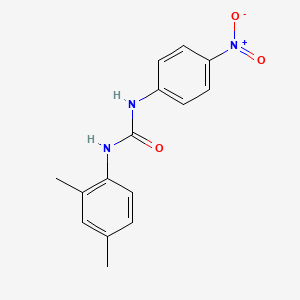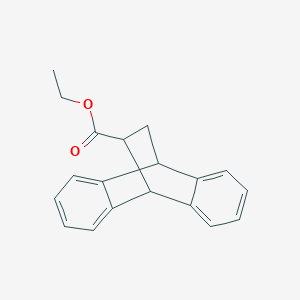
S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate: is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.355 g/mol . This compound is part of the thiocarbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate typically involves the reaction of 4-hydroxyphenyl isothiocyanate with 2,5-dimethoxyaniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiocarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Products may include or .
Reduction: Products may include or .
Substitution: Products depend on the nucleophile used, resulting in various substituted thiocarbamates.
Applications De Recherche Scientifique
Chemistry: S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties .
Medicine: The compound is being investigated for its potential use in drug development , particularly as an enzyme inhibitor or receptor modulator .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings , where it acts as a stabilizer or additive .
Mécanisme D'action
The mechanism of action of S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate involves its interaction with specific enzymes or receptors in biological systems. The compound can inhibit enzyme activity by binding to the active site or allosteric site , thereby preventing substrate binding and subsequent catalysis . In receptor modulation, the compound can act as an agonist or antagonist , altering the receptor’s conformation and affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
- S-(4-Hydroxyphenyl) N-(3-(methylthio)phenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-methoxy-5-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2,5-difluorophenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
Comparison: S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity . The presence of hydroxy and methoxy groups can enhance its solubility and interaction with biological targets compared to other similar compounds .
Propriétés
Numéro CAS |
63746-97-4 |
|---|---|
Formule moléculaire |
C15H15NO4S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
S-(4-hydroxyphenyl) N-(2,5-dimethoxyphenyl)carbamothioate |
InChI |
InChI=1S/C15H15NO4S/c1-19-11-5-8-14(20-2)13(9-11)16-15(18)21-12-6-3-10(17)4-7-12/h3-9,17H,1-2H3,(H,16,18) |
Clé InChI |
VZDYYUOWEDENIP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)SC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
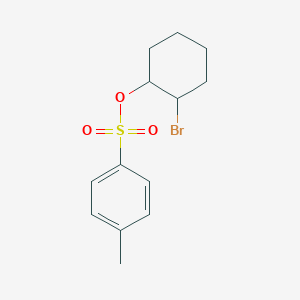
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
